2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride
Overview
Description
2-[Cyclopentyl
Biological Activity
2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride, often referred to as a novel compound in medicinal chemistry, has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19ClN2O2
- Molecular Weight : 220.73 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may interact with various biochemical pathways, influencing cellular processes. Preliminary studies suggest that this compound could modulate neurotransmitter systems, particularly those involving glutamate and GABA receptors, which are crucial for synaptic transmission and neuroprotection.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. For instance, it has shown inhibitory effects against certain pathogenic bacteria, indicating its possible application in treating bacterial infections.
Antitumor Activity
There is emerging evidence suggesting that this compound may exhibit antitumor activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, particularly in glioblastoma models. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values ranging from 10-30 µM), with notable effects on U87MG glioblastoma cells.
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity against common pathogens.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Results : The compound exhibited a moderate inhibitory effect against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Activity Type | Methodology | Results |
---|---|---|
Antitumor | MTT Assay on cancer cell lines | IC50: 10-30 µM in U87MG cells |
Antimicrobial | Disk diffusion | Moderate inhibition against S. aureus and E. coli |
Properties
IUPAC Name |
2-[cyclopentyl(methyl)amino]-2-methylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)11(3)8-6-4-5-7-8;/h8H,4-7H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBHQGSVQLIYEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C1CCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-86-9 | |
Record name | Alanine, N-cyclopentyl-N,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.